ethyl 2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate ethyl 2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 923560-07-0
VCID: VC21487202
InChI: InChI=1S/C21H16FNO4S/c1-2-26-20(24)17-15(11-7-9-12(22)10-8-11)16-18(27-19(17)23)13-5-3-4-6-14(13)28-21(16)25/h3-10,15H,2,23H2,1H3
SMILES: CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)F)C(=O)SC4=CC=CC=C42)N
Molecular Formula: C21H16FNO4S
Molecular Weight: 397.4g/mol

ethyl 2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate

CAS No.: 923560-07-0

Cat. No.: VC21487202

Molecular Formula: C21H16FNO4S

Molecular Weight: 397.4g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate - 923560-07-0

Specification

CAS No. 923560-07-0
Molecular Formula C21H16FNO4S
Molecular Weight 397.4g/mol
IUPAC Name ethyl 2-amino-4-(4-fluorophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate
Standard InChI InChI=1S/C21H16FNO4S/c1-2-26-20(24)17-15(11-7-9-12(22)10-8-11)16-18(27-19(17)23)13-5-3-4-6-14(13)28-21(16)25/h3-10,15H,2,23H2,1H3
Standard InChI Key COCSZOHROHYKFU-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)F)C(=O)SC4=CC=CC=C42)N
Canonical SMILES CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)F)C(=O)SC4=CC=CC=C42)N

Introduction

Chemical Structure and Properties

Physical and Chemical Properties

The compound is characterized by the following physicochemical properties:

PropertyValueSource
CAS Number923560-07-0
Molecular FormulaC₂₁H₁₆FNO₄S
Molecular Weight397.4 g/mol
InChIInChI=1S/C21H16FNO4S/c1-2-26-20(24)17-15(11-7-9-12(22)10-8-11)16-18(27-19(17)23)13-5-3-4-6-14(13)28-21(16)25
InChI KeyCOCSZOHROHYKFU-UHFFFAOYSA-N
Canonical SMILESCCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)F)C(=O)SC4=CC=CC=C42)N

This compound shares structural similarities with other thiochromeno[4,3-b]pyran derivatives, but differs in the specific substitution pattern, particularly in the position of the fluorine atom on the phenyl ring.

Synthesis Methods

Multi-Component Reaction Approaches

The synthesis of ethyl 2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate typically employs multi-component reaction (MCR) strategies. A common synthetic route involves the reaction of ethyl acetoacetate, 4-fluorobenzaldehyde, thiourea, and malononitrile in the presence of a catalyst such as piperidine under reflux conditions. This approach offers advantages in terms of synthetic efficiency, as it reduces the number of isolation and purification steps compared to sequential methods.

Catalytic Systems and Reaction Optimization

Recent advancements in the synthesis of this compound have focused on optimizing reaction conditions to improve yield and purity. Various catalytic systems have been explored, including:

  • Piperidine in conventional reflux conditions

  • Nano-catalysts like nano-Al₂O₃/BF₃/Fe₃O₄ for milder reaction conditions

  • Continuous flow reactors for industrial-scale production

These optimizations aim to enhance reaction efficiency by promoting the series of condensation and cyclization steps required for the formation of the thiochromeno[4,3-b]pyran scaffold.

Chemical Reactivity

Functional Group Reactivity

The presence of multiple functional groups in ethyl 2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate confers diverse reactivity patterns that can be exploited for chemical modifications. Key reactive sites include:

  • The amino group at position 2, which can undergo oxidation, acylation, or substitution reactions

  • The carbonyl (oxo) group at position 5, which is susceptible to reduction and nucleophilic addition

  • The ethyl carboxylate group, which can be hydrolyzed, transesterified, or reduced

  • The fluorophenyl moiety, which can participate in aromatic substitution reactions

Common Reaction Types

Based on its structural features, this compound can participate in several reaction types:

Reaction TypeReagentsExpected ProductsReactive Site
OxidationKMnO₄, H₂O₂/acidNitroso or nitro derivativesAmino group
ReductionNaBH₄, LiAlH₄Alcohol derivativesCarbonyl group
HalogenationBr₂, Cl₂Halogenated derivativesAromatic rings
NitrationHNO₃/H₂SO₄Nitrated derivativesAromatic rings
HydrolysisNaOH/H₂O, H⁺/H₂OCarboxylic acid derivativeEster group

These reactions provide pathways for the structural modification of the compound, potentially enhancing its biological activities or physicochemical properties.

Biological Activities and Applications

Antitumor Properties

Recent studies have highlighted the potential antitumor properties of compounds containing the thiochromeno[4,3-b]pyran core structure. Research suggests that ethyl 2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle disruption.

Studies on similar derivatives have demonstrated cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanisms of action likely involve:

  • Induction of programmed cell death (apoptosis)

  • Disruption of cell cycle progression

  • Inhibition of specific enzymes involved in cellular metabolism or proliferation

Comparative Analysis with Related Compounds

Structural Analogs

Ethyl 2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate belongs to a family of related compounds with varying substitution patterns. A notable structural analog is ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate (CID 16414123), which differs in the position and number of halogen substituents on the phenyl ring .

Structure-Activity Relationship

Comparative studies between ethyl 2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate and related compounds provide insights into structure-activity relationships:

CompoundStructural DifferencesBiological ActivityCAS Number
Ethyl 2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylateBase compoundPotential anticancer923560-07-0
Ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate2-chloro-6-fluorophenyl instead of 4-fluorophenylPotential anti-inflammatory939894-07-2
Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylateDifferent heterocyclic scaffoldAntimicrobial propertiesNot specified

The position and nature of substituents on the phenyl ring significantly influence the biological activity profile of these compounds. The 4-fluorophenyl substituent in the target compound appears to confer specific pharmacokinetic properties and binding characteristics that distinguish it from analogs with different substitution patterns .

Analytical Methods and Characterization

Spectroscopic Characterization

Identification and characterization of ethyl 2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate typically involve multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide information about the hydrogen and carbon framework

  • Infrared (IR) Spectroscopy: Identifies functional groups including the amino, carbonyl, and ester moieties

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern

  • X-ray Crystallography: Elucidates the three-dimensional structure when crystalline samples are available

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for purity assessment and separation of this compound from reaction mixtures or related substances. The compound's retention behavior on reversed-phase columns provides information about its hydrophobicity and can be used as a parameter for identification.

Future Research Directions

Medicinal Chemistry Applications

The structural complexity and potential biological activities of ethyl 2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate suggest several promising directions for future research:

  • Structure optimization to enhance specific biological activities

  • Investigation of mechanisms of action at the molecular level

  • Development of more efficient synthetic routes with improved yields

  • Exploration of potential therapeutic applications beyond anticancer properties

Structure Modification Strategies

Strategic modifications to the base structure could yield derivatives with enhanced properties:

  • Substitution of the fluorine atom with other halogens or functional groups

  • Modification of the amino group through acylation or alkylation

  • Alteration of the ester group to amide or other carbonyl derivatives

  • Introduction of additional functional groups to the thiochromeno scaffold

Such modifications could potentially modulate the compound's solubility, bioavailability, and biological activity profile.

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